1-Chloro-3-ethynyl-5-methoxybenzene

Palladium Catalysis Sonogashira Coupling Aryl Halide Reactivity

Researchers requiring orthogonal reactivity in multi-step synthesis face unreliable results when substituting generic analogs. 1-Chloro-3-ethynyl-5-methoxybenzene (CAS 556112-23-3) solves this with its unique 1,3,5-substitution pattern: • Chloro handle: Enables late-stage Buchwald-Hartwig amination or Suzuki-Miyaura coupling after ethynyl utilization • Ethynyl group: Versatile site for Sonogashira coupling or click chemistry diversification • ≥95% purity | Stored at 2-8°C | Global shipping available

Molecular Formula C9H7ClO
Molecular Weight 166.6 g/mol
CAS No. 556112-23-3
Cat. No. B1429393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-ethynyl-5-methoxybenzene
CAS556112-23-3
Molecular FormulaC9H7ClO
Molecular Weight166.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C#C)Cl
InChIInChI=1S/C9H7ClO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3
InChIKeyQVOMEZHRNCZASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-ethynyl-5-methoxybenzene: Properties & Availability


1-Chloro-3-ethynyl-5-methoxybenzene (CAS 556112-23-3), also known as 3-chloro-5-methoxyphenylacetylene, is a polysubstituted phenylacetylene derivative with the molecular formula C9H7ClO and a molecular weight of 166.6 g/mol . Its predicted physicochemical properties include a boiling point of 248.2±30.0 °C and a density of 1.17±0.1 g/cm³ . As a specialty chemical, it is typically available from research suppliers in purities of 95% or higher and is intended strictly for R&D or further manufacturing use . It is supplied as a powder and requires storage at 2-8°C .

Why 1-Chloro-3-ethynyl-5-methoxybenzene Is Irreplaceable


The substitution pattern of 1-chloro-3-ethynyl-5-methoxybenzene—with halogen, alkyne, and ether substituents in a 1,3,5-arrangement—defines its unique reactivity profile in cross-coupling reactions. Generic substitution is highly unreliable because the electronic and steric effects of the chlorine and methoxy groups critically influence reaction rates, regioselectivity, and yield. For example, the reactivity of the aryl chloride in Sonogashira and related couplings is not equivalent to that of a corresponding bromide or aniline derivative [1]. Furthermore, the presence of a chlorine substituent provides a specific synthetic handle for subsequent orthogonal functionalization (e.g., Buchwald-Hartwig amination) that would not be possible with a proton or other inert group at that position. These compound-specific characteristics necessitate its use over seemingly similar analogs in multi-step syntheses of complex molecules, where the precise electronic and steric environment is crucial for success .

1-Chloro-3-ethynyl-5-methoxybenzene vs. Key Analogs


Cross-Coupling Reactivity: Aryl Chloride vs. Aryl Bromide

In palladium-catalyzed cross-coupling reactions, the choice of halogen leaving group dictates the catalyst system and reaction conditions required for success. While 1-bromo-3-ethynyl-5-methoxybenzene (CAS 2279122-91-5) is more reactive, the chlorine atom in the target compound offers greater stability and is the preferred choice when a specific, less reactive handle is required for orthogonal functionalization in complex, multi-step syntheses. This is a class-level inference based on the established relative reactivity of aryl chlorides versus aryl bromides in Sonogashira couplings, which generally require more active and often more expensive palladium catalysts or the use of co-catalysts like ZnCl2 [1].

Palladium Catalysis Sonogashira Coupling Aryl Halide Reactivity

Orthogonal Functionalization: Chlorine vs. Amino Group

The target compound contains a chlorine atom, a versatile synthetic handle for subsequent reactions such as Buchwald-Hartwig amination or other metal-catalyzed cross-couplings. In contrast, 3-ethynyl-5-methoxyaniline (CAS 1610450-13-9) contains an amino group, which can participate in these reactions as a nucleophile. The presence of a chlorine atom in the target compound allows for a completely different, orthogonal set of transformations compared to the amino analog, offering a divergent synthetic pathway [1].

Buchwald-Hartwig Amination Synthetic Strategy Protecting Group-Free Synthesis

Physicochemical Profile: LogP and TPSA

When considering a bioisosteric replacement in medicinal chemistry, the physicochemical properties of the target compound can be compared to related analogs. 1-Chloro-3-ethynyl-5-methoxybenzene has a calculated LogP of 2.33 and a Topological Polar Surface Area (TPSA) of 9.23 Ų . These values, while lacking a direct comparator in the provided data, offer a quantitative baseline for predicting membrane permeability and bioavailability, which would differ from a more polar analog like the corresponding aniline or carboxylic acid.

Medicinal Chemistry Drug Design ADME Properties

Electronic Influence on Alkyne Reactivity

The electron-withdrawing chlorine (-I effect) and the electron-donating methoxy (+M effect) groups on the aromatic ring create a unique electronic environment that modulates the reactivity of the terminal alkyne. This distinct substitution pattern differentiates it from other phenylacetylenes, such as p-methoxyphenylacetylene or unsubstituted phenylacetylene, and can influence the kinetics and regioselectivity of reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydroboration [1]. While direct quantitative kinetic data for the target compound versus comparators was not identified, this class-level inference is a fundamental principle of physical organic chemistry that governs its use in specific applications.

Click Chemistry Reaction Kinetics Electron-Donating/Withdrawing Effects

1-Chloro-3-ethynyl-5-methoxybenzene: Key Applications


Complex Molecule Synthesis via Orthogonal Cross-Coupling

This compound is a critical building block in multi-step organic synthesis, particularly in medicinal chemistry and materials science. Its primary value lies in enabling the sequential construction of complex molecules. The chloro group serves as a robust and relatively inert handle that can be selectively activated late in a synthetic sequence for a final, decisive bond-forming step, such as a Buchwald-Hartwig amination or a Suzuki-Miyaura coupling, after the more reactive ethynyl group has been utilized. This orthogonal reactivity profile, as established by class-level inferences regarding aryl chloride reactivity , makes it indispensable for convergent synthetic strategies that would be impossible with more reactive analogs like the corresponding bromide.

Late-Stage Functionalization in Drug Discovery

In a medicinal chemistry context, this compound is a prime candidate for generating libraries of analogs through late-stage functionalization (LSF). Its well-defined physicochemical properties (LogP 2.33, TPSA 9.23 Ų) provide a starting point for tuning a lead compound's ADME profile. The ethynyl group offers a versatile site for introducing diverse functionality via click chemistry, while the chlorine atom can be used for a subsequent diversification step. This allows medicinal chemists to explore chemical space efficiently around a core scaffold, leveraging the compound's unique substitution pattern for which generic substitution is not an option.

Benchmark Substrate for Pd-Catalysis Development

As an aryl chloride, this compound is a valuable benchmark substrate for developing new catalysts and reaction conditions for challenging cross-coupling reactions. Its relatively low reactivity, compared to aryl bromides and iodides , makes it an ideal test case for evaluating the activity of novel, highly active palladium catalysts or for exploring new ligands and additives. Researchers in catalysis use such compounds to demonstrate the efficiency and broad substrate scope of their newly developed methods, a key requirement for publication in high-impact journals.

Precursor for Electronically Tuned Advanced Materials

In materials science, the electronic properties of building blocks are paramount. The unique combination of electron-withdrawing and electron-donating substituents on 1-chloro-3-ethynyl-5-methoxybenzene creates a specific dipole and electronic density distribution. This makes it a valuable monomer for synthesizing conjugated polymers or molecular wires with tailored optoelectronic properties . The ability to polymerize or incorporate the ethynyl group into extended pi-systems, while the methoxy and chloro groups fine-tune the material's HOMO/LUMO levels and processability, is a key differentiator from simpler phenylacetylene derivatives.

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